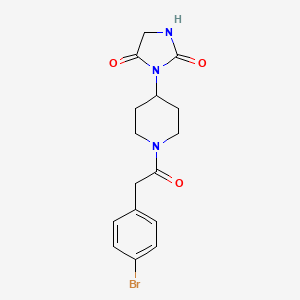

3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

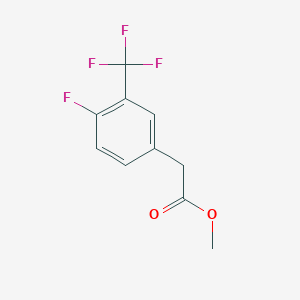

The compound “3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also contains an imidazolidine-2,4-dione group, which is a type of imidazole, a five-membered ring structure containing two nitrogen atoms. Imidazoles are also common in many drugs and have diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the bromophenyl and imidazolidine-2,4-dione groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex 3-dimensional arrangement of atoms. The presence of the bromophenyl group suggests potential for interesting electronic and steric effects .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the piperidine ring could participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly quite non-polar.Scientific Research Applications

Synthesis and Structural Studies

Research focuses on synthesizing and characterizing new compounds with the core structure of imidazolidine-2,4-dione, aiming to explore their biological activities. For example, the synthesis of new thiazolidin-4-ones and thiazolin-4-ones anticipated biological activity involves condensation reactions to yield derivatives with potential therapeutic applications (Kandeel, 2006). Structural exploration and spectral analysis, such as in the case of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, provide insights into the chemical properties and stability of these compounds, furthering our understanding of their potential uses (Prasad et al., 2018).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal properties of imidazolidine-2,4-dione derivatives. The synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, for instance, demonstrate good activity against gram-positive bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2011).

Anticancer and Antiproliferative Activities

Compounds featuring the imidazolidine-2,4-dione scaffold have been evaluated for their anticancer and antiproliferative effects. A study on the pharmacophoric features for a potent inhibitor of the cancer efflux pump ABCB1 based on X-ray analysis shows significant cytotoxic and antiproliferative properties, underscoring the potential of these compounds in cancer therapy (Żesławska et al., 2019).

Antioxidant Evaluation

Research into the antioxidant properties of new pyrazolopyridine derivatives, including those with imidazolidine-2,4-dione moieties, suggests some compounds exhibit promising activities, indicating potential applications in conditions caused by oxidative stress (Gouda, 2012).

Antinociceptive Effects

The antinociceptive effect of certain imidazolidine-2,4-dione derivatives in mice has been studied, revealing that these compounds produce analgesia, suggesting potential therapeutic applications in pain management (Queiroz et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that similar compounds may interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile .

Result of Action

Similar compounds have been known to exert various biological and pharmacological activities .

Action Environment

The action of similar compounds can be influenced by various environmental factors .

Future Directions

properties

IUPAC Name |

3-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O3/c17-12-3-1-11(2-4-12)9-14(21)19-7-5-13(6-8-19)20-15(22)10-18-16(20)23/h1-4,13H,5-10H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHHVFJPXKDBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 4-phenylpiperazinyl ketone](/img/structure/B2689629.png)

![N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2689640.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2689642.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2689643.png)